(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its antitumor and antibacterial effects. The compound’s structure allows it to interact with biological targets similarly to purine, optimizing ligand-target interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-substituted thiazolo[3,2-a]pyrimidines
- 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
(6Z)-5-IMINO-3-PHENYL-6-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile functionalization, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C22H19N3OS |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(6Z)-5-imino-3-phenyl-6-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H19N3OS/c1-14(2)16-10-8-15(9-11-16)12-18-20(23)25-19(17-6-4-3-5-7-17)13-27-22(25)24-21(18)26/h3-14,23H,1-2H3/b18-12-,23-20? |
InChI Key |
PQGZCCOKUZZUQX-PBOWYIGHSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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